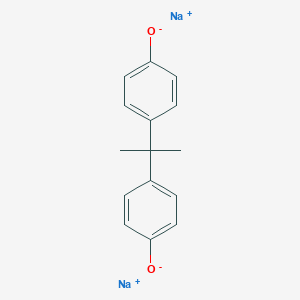

Sodium 4,4'-(propane-2,2-diyl)diphenolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.2Na/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;;/h3-10,16-17H,1-2H3;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBWDBRVAKMOO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-05-7 (Parent) | |

| Record name | Bisphenol A disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027480 | |

| Record name | Disodium 4,4'-isopropylidenediphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2444-90-8 | |

| Record name | Bisphenol A disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-isopropylidenediphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-isopropylidenediphenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM BISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW57K3X12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A DISODIUM SALT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Sodium 4,4'-(propane-2,2-diyl)diphenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4,4'-(propane-2,2-diyl)diphenolate, more commonly known as bisphenol A disodium salt, is an organic salt of significant industrial importance. It serves as a key monomer in the synthesis of high-performance polymers such as polysulfones and polyetherimides. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is the disodium salt of bisphenol A (BPA). The deprotonation of the two phenolic hydroxyl groups in BPA results in a dianionic species, which is stabilized by two sodium cations.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate | [1] |

| Synonyms | Bisphenol A disodium salt, Disodium 4,4'-isopropylidenediphenolate | [1] |

| CAS Number | 2444-90-8 | [1] |

| Molecular Formula | C₁₅H₁₄Na₂O₂ | [1] |

| Molecular Weight | 272.25 g/mol | [2] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | >250 °C (with decomposition) | |

| Solubility | Soluble in polar solvents like dimethyl sulfoxide (DMSO).[3] Qualitative data suggests solubility in water and ethanol, but specific quantitative data is not readily available in the literature. Insoluble in non-polar organic solvents. | [4] |

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base reaction involving the neutralization of bisphenol A with a sodium base.

Experimental Protocol: Synthesis

Materials:

-

Bisphenol A (BPA)

-

Sodium hydroxide (NaOH)

-

Solvent (e.g., acetone, n-propyl alcohol, or isopropyl alcohol)

-

Nitrogen gas

Procedure:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve a specific molar quantity of bisphenol A in an appropriate organic solvent (e.g., acetone or an alcohol).

-

While bubbling nitrogen gas through the solution to create an inert atmosphere, add a stoichiometric amount (2 molar equivalents) of sodium hydroxide.

-

Heat the reaction mixture to a specific temperature (e.g., 60°C for acetone or 100°C for isopropyl alcohol) and stir for a designated period (e.g., 1-3 hours) to ensure complete reaction.

-

A precipitate of the bisphenol A disodium salt will form.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Hot organic solvent (e.g., acetone or isopropyl alcohol)

Procedure:

-

Filter the precipitate from the reaction mixture under a nitrogen atmosphere.

-

Wash the collected solid twice with a hot organic solvent (the same solvent used in the reaction is often suitable) to remove unreacted starting materials and byproducts.

-

Dry the purified product under reduced pressure at an elevated temperature (e.g., 200°C) for several hours to remove any residual solvent.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A key feature in the ¹H NMR spectrum of the disodium salt compared to bisphenol A is the disappearance of the signal corresponding to the phenolic hydroxyl protons. The aromatic and methyl proton signals will remain, although they may experience slight shifts in their chemical shift values due to the change in the electronic environment upon deprotonation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The most significant change in the FTIR spectrum upon formation of the disodium salt from bisphenol A is the disappearance of the broad O-H stretching band, which is typically observed around 3200-3500 cm⁻¹ in the spectrum of bisphenol A. The other characteristic peaks for the aromatic rings and the isopropylidene group will remain.

Mass Spectrometry (MS)

Mass spectrometry of the parent compound, bisphenol A, typically shows a molecular ion peak and characteristic fragmentation patterns that can be used for identification.

Applications in Polymer Synthesis

This compound is a crucial monomer in the nucleophilic aromatic substitution polycondensation reactions to produce high-performance polymers.

Polysulfone Synthesis

Polysulfones are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance. The synthesis involves the reaction of a dihalide, typically 4,4'-dichlorodiphenyl sulfone, with a bisphenolate, such as this compound.

Experimental Protocol: Polysulfone Synthesis

Materials:

-

This compound

-

4,4'-Dichlorodiphenyl sulfone

-

Aprotic polar solvent (e.g., dimethyl sulfoxide - DMSO)

-

Azeotroping agent (e.g., toluene or chlorobenzene)

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped for polycondensation, charge the bisphenol A disodium salt and 4,4'-dichlorodiphenyl sulfone in an equimolar ratio.

-

Add an aprotic polar solvent, such as DMSO, and an azeotroping agent like toluene.

-

Heat the mixture under a nitrogen atmosphere to a temperature that allows for the azeotropic removal of any water present (typically around 150-160°C).[6][7]

-

After the removal of water, increase the temperature to initiate the polycondensation reaction (typically 150-220°C).[6]

-

The reaction is allowed to proceed for several hours until the desired molecular weight is achieved, which is often monitored by the viscosity of the reaction mixture.

-

The resulting polysulfone polymer is then precipitated, washed, and dried.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamental building block in the polymer industry. Its synthesis from bisphenol A is a well-established process, and its reactivity makes it an ideal monomer for producing high-performance materials. This guide provides essential technical information for researchers and professionals working with this important chemical compound. Further research into its quantitative solubility and detailed spectroscopic properties would be beneficial for optimizing its use in various applications.

References

- 1. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2444-90-8 | Benchchem [benchchem.com]

- 3. Vortex fluidic mediated synthesis of polysulfone - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00602E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20140221596A1 - Process for preparing polysulfone - Google Patents [patents.google.com]

- 7. WO2013041062A1 - Process for preparing polysulfone - Google Patents [patents.google.com]

A Technical Guide to Bisphenol A Disodium Salt: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, analysis, and biological interactions of bisphenol A (BPA) disodium salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a detailed understanding of this compound.

Chemical Structure

Bisphenol A disodium salt is the salt form of bisphenol A, where the hydrogen atoms of the two phenolic hydroxyl groups are replaced by sodium ions.

-

Chemical Formula: C₁₅H₁₄Na₂O₂[1]

-

IUPAC Name: disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate[1]

-

Molecular Weight: 272.25 g/mol [1]

The structure consists of a central isopropylidene group connecting two p-phenolate rings, with sodium as the counter-ion to the oxygen atoms.

References

An In-Depth Technical Guide to Sodium 4,4'-(propane-2,2-diyl)diphenolate (CAS 2444-90-8) for Researchers and Drug Development Professionals

Introduction: Beyond the Salt – Understanding the Core Moiety

Sodium 4,4'-(propane-2,2-diyl)diphenolate, also known as the disodium salt of Bisphenol A (BPA), is a chemical intermediate primarily utilized in the synthesis of polymers such as polysulfates and polyimides.[1] While its direct applications in drug development are limited, its significance to the scientific community lies in its rapid dissociation to Bisphenol A (BPA) in aqueous and biological environments. Therefore, a comprehensive understanding of this compound necessitates a deep dive into the well-documented biological activities of BPA, a recognized endocrine-disrupting chemical (EDC).[2][3] This guide will provide an in-depth analysis of the chemical properties, synthesis, and, most importantly, the biological implications and analytical methodologies pertinent to BPA, the active form of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid, typically available with a purity of 95-97%.[1][4] Its ionic nature imparts greater solubility in polar solvents compared to its parent compound, BPA.[1]

| Property | Value | Source |

| CAS Number | 2444-90-8 | [1][5] |

| Molecular Formula | C₁₅H₁₄Na₂O₂ | [1] |

| Molecular Weight | 272.25 g/mol | [1][4][5] |

| Physical Form | White to off-white powder or crystals | |

| Purity | 95-97% | [1][4] |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis and Characterization

The synthesis of this compound is a straightforward acid-base reaction. It begins with the industrial-scale production of Bisphenol A through the acid-catalyzed condensation of phenol and acetone.[1] Subsequently, BPA is neutralized with a stoichiometric amount of sodium hydroxide (NaOH) in a controlled pH environment (typically pH 10-12) to yield the disodium salt.[1]

Purification of the final product can be achieved through recrystallization from ethanol/water mixtures.[1]

Characterization of the final product is crucial and typically involves:

-

Spectroscopic Analysis:

-

NMR (¹H/¹³C): To confirm the replacement of the phenolic protons and the coordination of the sodium ions.

-

FTIR: To validate the absence of free hydroxyl groups, evidenced by a shift from the broad peak around 3300 cm⁻¹ to lower frequencies.[1]

-

-

Elemental Analysis:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the sodium content and confirm the stoichiometry of the salt.[1]

-

Mechanism of Action: The Endocrine Disrupting Effects of Bisphenol A

Once in a biological system, this compound readily dissociates, releasing Bisphenol A. BPA exerts its biological effects primarily by mimicking the action of endogenous hormones, particularly estrogen.[3] Its structural similarity to estradiol allows it to bind to and activate estrogen receptors (ERα and ERβ), albeit with a lower affinity than the natural hormone.[3]

BPA's endocrine-disrupting activities are not limited to the estrogenic pathway. It has been shown to interact with a range of nuclear receptors and signaling pathways, including:

-

Androgen Receptor (AR): BPA can act as an antagonist to the androgen receptor, inhibiting the action of male hormones.[6]

-

Thyroid Hormone Receptors (THRα and THRβ): BPA can interfere with thyroid hormone signaling.[6]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): This interaction has implications for metabolic processes.[6]

-

G protein-coupled estrogen receptor (GPER): This interaction can trigger rapid, non-genomic estrogenic responses.[6]

These interactions can lead to the modulation of various downstream signaling cascades, including the MAPK, PI3K/AKT, and NF-κB pathways, which are involved in cell proliferation, differentiation, and inflammation.[7]

Caption: Simplified signaling pathways affected by Bisphenol A.

Toxicological Profile

The toxicity of this compound is directly attributed to Bisphenol A. BPA exhibits low acute toxicity.[3] However, concerns are primarily focused on the effects of chronic, low-dose exposure.

| Parameter | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | >2,000 - 5,000 mg/kg | [8][9] |

| LD₅₀ | Rat | Intraperitoneal | 841 mg/kg | [10] |

| LD₅₀ | Rat | Intravenous | 35.26 mg/kg | [10] |

| LD₅₀ | Rabbit | Dermal | 3,000 - 6,400 mg/kg | [8][9] |

| EC₅₀ (Cell Growth Inhibition) | Various Cell Lines | In vitro | 3.24 - 34.85 µg/mL | [11] |

Hazard Statements: [12]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Pharmacokinetics of Bisphenol A

Understanding the absorption, distribution, metabolism, and excretion (ADME) of BPA is critical for assessing its potential biological impact.

| Parameter | Route | Cₘₐₓ | Tₘₐₓ | Elimination Half-Life | Source | |---|---|---|---|---| | Total d6-BPA | Oral | 1711 nM (390 ng/ml) | 1.1 ± 0.50 h | 6.4 ± 2.0 h |[13][14] | | Unconjugated d6-BPA | Oral | 6.5 nM (1.5 ng/ml) | 1.3 ± 0.52 h | 6.2 ± 2.6 h |[13][14] | | Total d6-BPA | Dermal | 3.26 nM | ~1.4 h (start of detection) | 17.9 ± 4.88 h |[15] | | Unconjugated d6-BPA | Dermal | 0.272 nM | ~2.8 h (start of detection) | 14.8 ± 4.06 h |[15] |

Data from a human study with deuterated BPA (d6-BPA) at a dose of 100 µg/kg body weight.

Following oral administration, BPA is rapidly absorbed and undergoes extensive first-pass metabolism in the gut and liver, primarily through glucuronidation and sulfation.[16] This results in a very low bioavailability of the unconjugated, active form of BPA.[13][14] Dermal exposure leads to a longer apparent elimination half-life and a higher ratio of free to total BPA compared to oral exposure.[15]

Experimental Protocols: Analytical Methods for Quantification

The analysis of this compound in biological or environmental samples typically involves its conversion to BPA by acidification, followed by established methods for BPA quantification.[17]

Workflow for Sample Analysis

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of BPA without derivatization.

-

Sample Preparation:

-

Acidify the sample to a neutral or slightly acidic pH to ensure the conversion of the sodium salt to BPA.[17]

-

Perform Solid Phase Extraction (SPE) for sample clean-up and pre-concentration. A detailed SPE protocol for milk samples is available and can be adapted for other matrices.

-

Alternatively, Dispersive Liquid-Liquid Microextraction (DLLME) can be used.[18]

-

-

Chromatographic Conditions:

-

Column: Cogent Bidentate C8™, 4µm, 100Å or equivalent.[19]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[19]

-

Flow Rate: 0.5 mL/minute.[19]

-

Detection: UV at 275 nm or Fluorescence with excitation at 230 nm and emission at 315 nm for higher sensitivity.[19]

-

Injection Volume: 5 µL.[19]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of BPA.

-

Sample Preparation and Extraction:

-

Follow the same acidification and extraction steps as for HPLC.

-

-

Derivatization:

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add 70 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 10 µL of pyridine.[20]

-

Heat the mixture at 70°C for 15 minutes.[20]

-

Evaporate to dryness and reconstitute in hexane for injection.[20]

-

-

GC-MS Conditions:

-

Carrier Gas: Helium.

-

Injector: Splitless mode.

-

Temperature Program: Initial temperature of 150°C, hold for 0.5 min, ramp to 280°C at 20°C/min, hold for 5 min, then ramp to 300°C at 40°C/min and hold for 2.5 min.[22]

-

MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[21]

Conclusion and Future Perspectives

This compound serves as a crucial industrial intermediate, and its primary relevance in biological and pharmaceutical research stems from its identity as a pro-form of Bisphenol A. A thorough understanding of the endocrine-disrupting properties, toxicological profile, and pharmacokinetic behavior of BPA is essential for any researcher working with its sodium salt. The provided analytical methods offer robust and sensitive means for the quantification of BPA in various matrices, which is fundamental for exposure assessment and mechanistic studies.

Future research should continue to explore the subtle, low-dose effects of BPA and its analogues, particularly on sensitive populations. While the sodium salt itself is of limited direct biological interest due to its rapid dissociation, its physicochemical properties, such as enhanced solubility, may be leveraged in specific in vitro experimental designs. However, it is imperative that the interpretation of such studies always considers the results in the context of the biological activity of the parent compound, Bisphenol A.

References

- 1. This compound | 2444-90-8 | Benchchem [benchchem.com]

- 2. Bisphenol A: an endocrine disruptor with widespread exposure and multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphenol A - Wikipedia [en.wikipedia.org]

- 4. This compound 97% | CAS: 2444-90-8 | AChemBlock [achemblock.com]

- 5. This compound | 2444-90-8 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Acute toxicity of bisphenol A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimation of in vivo and in vitro exposure to bisphenol A as food contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bisphenol a disodium salt | C15H14Na2O2 | CID 17127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of bisphenol A in humans following a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Bisphenol A in Humans Following Dermal Administration | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 16. fda.gov [fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]

- 20. library.dphen1.com [library.dphen1.com]

- 21. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. library.dphen1.com [library.dphen1.com]

An In-depth Technical Guide to the Toxicological and Mechanistic Studies of Disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate (Bisphenol A Disodium Salt)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium;4-[2-(4-oxidophenyl)propan-2-yl]phenolate, commonly known as Bisphenol A (BPA) disodium salt, is the sodium salt of Bisphenol A. With the CAS number 2444-90-8, this compound is primarily utilized as an intermediate in the manufacturing of plastics and resins.[1] In aqueous and biological environments, it readily dissociates into sodium ions and the bisphenolate anion, which is the deprotonated, biologically active form of Bisphenol A. Consequently, the vast body of scientific literature investigating the biological effects of this compound has been conducted using Bisphenol A. This guide will synthesize the key findings from these studies, focusing on the quantitative data, experimental methodologies, and cellular signaling pathways affected by BPA, which are directly relevant to understanding the activity of its disodium salt in a physiological context.

BPA is a well-documented endocrine-disrupting chemical, exerting its effects through interactions with various nuclear receptors and signaling pathways.[2][3][4] Its ability to mimic or antagonize hormonal actions has led to extensive research into its potential health effects. This document provides a comprehensive overview of the quantitative toxicological data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways modulated by BPA.

Quantitative Data Summary

The biological activity of Bisphenol A has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its receptor binding affinities and toxicological benchmarks.

Table 1: Nuclear Receptor Binding Affinities of Bisphenol A

| Receptor | Ligand/Assay | Value | Species/System | Reference |

| Estrogen Receptor α (ERα) | IC₅₀ ([³H]E2 displacement) | 5.75 nM | Human recombinant | [5] |

| EC₅₀ (reporter gene assay) | 317 nM | HeLa cells | [2] | |

| Estrogen Receptor β (ERβ) | IC₅₀ ([³H]E2 displacement) | 16.1 nM | Human recombinant | [5] |

| EC₅₀ (reporter gene assay) | 693 nM | HeLa cells | [2] | |

| Estrogen-Related Receptor-γ (ERR-γ) | Kd ([³H]BPA binding) | 5.50 ± 0.87 nM | Human recombinant | [1] |

| IC₅₀ ([³H]4-OHT displacement) | 123 nM | Human recombinant | [1] | |

| Androgen Receptor (AR) | Binding Affinity (Molecular Docking) | -8.6 kcal/mol | Human | [4] |

| Inhibition of [³H]5α-DHT binding | ~40% at 50 nM | Mouse (transiently in HeLa cells) | [6] | |

| Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | IC₅₀ ([³H]-rosiglitazone displacement) | > 10 µM (weak) | Human (HGELN-PPARγ cells) | [7] |

| Activation (luciferase assay) | 1.5-fold at 50 µM | Murine 3T3-L1 preadipocytes | [8] |

Table 2: Toxicological Data for Bisphenol A

| Parameter | Value | Species | Study Type | Reference |

| No-Observed-Adverse-Effect Level (NOAEL) | 5 mg/kg bw/day | Rat | Multigenerational | [3][9] |

| 250 mg/kg bw/day (maternal) | Mouse | Developmental | [3] | |

| 1000 mg/kg bw/day (fetal) | Mouse | Developmental | [3] | |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | 50 mg/kg bw/day | Rat | Repeated dose | [3] |

| 160 mg/kg bw/day (maternal) | Rat | Developmental | [3] | |

| Oral LD₅₀ | > 2000 mg/kg | Rat, Mouse | Acute | [3] |

| Dermal LD₅₀ | > 2000 mg/kg | Rabbit | Acute | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of Bisphenol A.

Radioligand Binding Assays for Nuclear Receptors

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To quantify the binding affinity (IC₅₀, Kᵢ, or Kd) of Bisphenol A for a target nuclear receptor (e.g., ERα, ERβ, ERR-γ).

Materials:

-

Recombinant human nuclear receptor protein (e.g., GST-ERR-γ-LBD).

-

Radiolabeled ligand (e.g., [³H]BPA, [³H]17β-estradiol, [³H]4-hydroxytamoxifen).

-

Unlabeled Bisphenol A.

-

Binding buffer (e.g., 10 mM HEPES, 50 mM NaCl, 2 mM MgCl₂, 1 mM EDTA, 2 mM CHAPS, 2 mg/mL γ-globulin, pH 7.5).

-

Dextran-coated charcoal (DCC) or glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Saturation Binding Assay (to determine Kd):

-

Incubate a constant concentration of the recombinant receptor protein with increasing concentrations of the radiolabeled ligand (e.g., [³H]BPA).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ligand.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Separate bound from free radioligand using DCC or by rapid vacuum filtration through glass fiber filters.

-

Measure the radioactivity of the bound ligand using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).[1]

-

-

Competitive Binding Assay (to determine IC₅₀):

-

Incubate the recombinant receptor protein with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Bisphenol A.

-

Follow the incubation, separation, and counting steps as described for the saturation binding assay.

-

Plot the percentage of specific binding of the radiolabeled ligand against the concentration of Bisphenol A.

-

Determine the IC₅₀ value, which is the concentration of Bisphenol A that inhibits 50% of the specific binding of the radiolabeled ligand, using non-linear regression analysis.[10]

-

In Vivo Multigenerational Rodent Studies for Toxicological Assessment

These long-term studies are crucial for determining the NOAEL and LOAEL of a substance.

Objective: To evaluate the systemic and reproductive toxicity of Bisphenol A across multiple generations of a rodent model.

Animal Model:

-

Sprague-Dawley rats.

Dosing Regimen:

-

BPA is administered to the F0 generation, typically mixed in the diet, at various dose levels.

-

Exposure continues through mating, gestation, and lactation.

-

The F1 generation is selected from the litters and is also exposed to the same dietary concentrations of BPA. This process is repeated for the F2 and F3 generations.

Endpoints Measured:

-

Systemic Toxicity: Body weight, food consumption, clinical signs of toxicity, organ weights, and histopathological examination of major organs in adult animals of each generation.

-

Reproductive Performance: Mating and fertility indices, gestation length, litter size, and viability of offspring.

-

Developmental Toxicity: Anogenital distance, nipple retention in males, age of pubertal onset (e.g., vaginal opening in females, preputial separation in males), and sperm parameters (motility, concentration) in offspring.

Data Analysis:

-

Statistical analysis is performed to identify dose-dependent effects on the various endpoints.

-

The NOAEL is the highest dose at which no statistically significant adverse effects are observed.

-

The LOAEL is the lowest dose at which a statistically significant adverse effect is observed.[3]

Cell-Based Assays for PPARγ Activation

These in vitro assays are used to investigate the effect of a compound on a specific cellular signaling pathway.

Objective: To determine if Bisphenol A can activate PPARγ and induce the expression of its target genes.

Cell Line:

-

Human granulosa cell line (KGN) or murine 3T3-L1 preadipocytes.

Experimental Procedures:

-

Cell Culture and Treatment:

-

Culture the cells in appropriate media and conditions.

-

Treat the cells with various concentrations of Bisphenol A for a specified duration (e.g., 24-48 hours).

-

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA by reverse transcription.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of PPARγ and its target genes (e.g., aromatase, adipocyte protein 2).

-

Normalize the expression levels to a housekeeping gene.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the treated cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for PPARγ and its target proteins, followed by a secondary antibody conjugated to a detectable enzyme.

-

Visualize and quantify the protein bands.

-

-

Reporter Gene Assay:

-

Transfect the cells with a plasmid containing a PPARγ response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with Bisphenol A.

-

Measure the activity of the reporter gene product (e.g., luciferase activity) to quantify the transcriptional activation of PPARγ.[8][9]

-

Signaling Pathways and Mechanisms of Action

Bisphenol A interacts with multiple signaling pathways, leading to a complex array of biological responses. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Estrogenic and Androgenic Signaling Pathways

BPA is known to interact with both estrogen and androgen receptors, leading to agonistic or antagonistic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Construction of an adverse outcome pathway for the cardiac toxicity of bisphenol a by using bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Bisphenol A (BPA) Modifies Cancer Signaling Pathways: A Neglected Global Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Peroxisome Proliferator–Activated Receptor-γ Mediates Bisphenol A Inhibition of FSH-Stimulated IGF-1, Aromatase, and Estradiol in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

Bisphenol A Disodium Salt: A Technical Overview of Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bisphenol A (BPA) and its derivatives are of significant interest to the scientific community due to their widespread use in the manufacturing of polycarbonate plastics and epoxy resins, and their notable biological activity as endocrine-disrupting chemicals. The disodium salt of bisphenol A is a key intermediate in several industrial processes. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological signaling pathways related to bisphenol A, the parent compound of the disodium salt. It is important to note that as of the date of this publication, a publicly available, solved crystal structure for bisphenol A disodium salt has not been identified in major crystallographic databases.

Synthesis and Purification

The synthesis of bisphenol A disodium salt is typically achieved through the reaction of bisphenol A with a stoichiometric amount of sodium hydroxide. Several methods have been reported, primarily in patent literature, focusing on the preparation of both anhydrous and aqueous solutions of the salt.

Preparation of Anhydrous Bisphenol A Disodium Salt

A common method for preparing the anhydrous salt involves the rapid evaporation of water from an aqueous slurry of the salt.

Experimental Protocol:

-

A mixture of bisphenol A and an aqueous sodium hydroxide solution (in a 1:2 molar ratio) is heated to boiling to form a fluid slurry.

-

This slurry is then spread on a heated surface (e.g., a hot plate at 300-320°C) under a dry, inert atmosphere.

-

The rapid evaporation of water yields a white, powdery solid of anhydrous bisphenol A disodium salt.[1]

-

The resulting product can be stored under sealed, anhydrous conditions.[1]

Preparation of a Stable Aqueous Solution of Bisphenol A Sodium Salt

For applications requiring a solution, a stable aqueous solution can be prepared.

Experimental Protocol:

-

To deionized water, add sodium hydroxide, sodium dithionite (Na₂S₂O₄), and sodium sulfite (Na₂SO₃) under a nitrogen atmosphere and stir until dissolved. The addition of antioxidants like sodium dithionite and sodium sulfite is to prevent the oxidation of the phenolate.

-

To this solution, add bisphenol A and continue stirring at a controlled temperature (e.g., 30-80°C) for a specified time (e.g., 15 minutes) until a transparent solution is formed.[2]

The synthesis workflow can be summarized as follows:

Physicochemical Characterization

The characterization of bisphenol A disodium salt is crucial to confirm its identity and purity. The following table summarizes the key analytical techniques and their expected outcomes.

| Technique | Purpose | Expected Observations |

| Proton NMR (¹H NMR) | Structural confirmation and assessment of purity. | The ¹H NMR spectrum of the disodium salt, typically recorded in a solvent like DMSO-d₆, will show a shift in the signals corresponding to the aromatic protons compared to the parent bisphenol A, due to the deprotonation of the hydroxyl groups. The absence of decomposition products can also be confirmed.[1][3] |

| Infrared (IR) Spectroscopy | Confirmation of salt formation and assessment of dryness. | The IR spectrum of the anhydrous salt will show the absence of the broad O-H stretching band characteristic of the phenolic hydroxyl groups in bisphenol A.[1] |

| UV-Visible (UV-Vis) Spectroscopy | Detection and quantification. | Bisphenol A exhibits a UV-Vis absorption peak at approximately 230 nm.[4] The formation of the disodium salt may lead to a shift in this peak. UV-Vis can also be used to monitor for oxidation, as oxidized quinone-type byproducts show a characteristic absorption at around 370 nm.[2] |

Biological Signaling Pathways of Bisphenol A

Bisphenol A is known to exert its biological effects primarily by mimicking the natural hormone 17β-estradiol. As the disodium salt readily dissociates in aqueous environments to the bisphenolate anion, it is expected to have a similar biological activity profile to bisphenol A. BPA interacts with multiple receptors and signaling pathways.[5][6]

Estrogen Receptor-Mediated Signaling

BPA can bind to both nuclear estrogen receptors, ERα and ERβ, although with a lower affinity than estradiol.[7] This interaction can trigger both genomic and non-genomic signaling pathways.

-

Genomic Pathway: Upon binding to ERα or ERβ in the cytoplasm, the BPA-receptor complex translocates to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes involved in cell proliferation, migration, and apoptosis.[6][8]

-

Non-Genomic Pathway: BPA can also activate membrane-associated estrogen receptors, leading to rapid cellular responses. This includes the activation of downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are critical regulators of cell growth and survival.[5][8]

G Protein-Coupled Estrogen Receptor (GPER) Signaling

BPA is also an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[5][7] Activation of GPER can also lead to the stimulation of the PI3K/AKT and MAPK/ERK signaling pathways, contributing to the estrogenic effects of BPA.[5]

The following diagram illustrates the key signaling pathways activated by bisphenol A:

Conclusion

While a definitive crystal structure of bisphenol A disodium salt remains elusive in the public domain, a considerable amount of information is available regarding its synthesis, characterization, and the biological activity of its parent compound. The methodologies outlined in this guide provide a solid foundation for researchers working with this compound. The understanding of BPA's interaction with various signaling pathways is crucial for professionals in drug development and toxicology, as it underpins the ongoing research into the health effects of bisphenols. Further research to elucidate the solid-state structure of bisphenol A disodium salt would be a valuable contribution to the field.

References

- 1. US4202993A - Method for making substantially anhydrous alkali metal bisphenol salts - Google Patents [patents.google.com]

- 2. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphenol A - Wikipedia [en.wikipedia.org]

- 8. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Bisphenol A Disodium Salt: A Technical Guide

Introduction

Bisphenol A (BPA) is a widely used industrial chemical that serves as a monomer for the production of polycarbonate plastics and epoxy resins. The corresponding bisphenol A disodium salt is a key intermediate in many of these polymerization processes, often generated in situ. A thorough understanding of its spectroscopic characteristics is crucial for researchers, scientists, and professionals involved in polymer chemistry and drug development for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the available spectroscopic data for bisphenol A disodium salt, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for its synthesis. Due to the nature of its use as an intermediate, complete spectroscopic data for the isolated disodium salt is not extensively published. Therefore, where direct data for the salt is unavailable, data for the parent compound, bisphenol A, is provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The formation of the disodium salt from bisphenol A leads to distinct changes in the chemical shifts of the protons and carbons, particularly those in proximity to the phenolic oxygen atoms.

¹H NMR Data

The proton NMR spectrum of bisphenol A disodium salt is characterized by the disappearance of the phenolic hydroxyl proton signal and a slight upfield shift of the aromatic protons compared to the parent compound.

| Compound | Proton Type | Chemical Shift (δ) in ppm | Solvent |

| Bisphenol A | Methyl (-CH₃) | ~1.53 | DMSO-d₆ |

| Aromatic (Ar-H) | 6.64 and 6.97 | DMSO-d₆ | |

| Hydroxyl (-OH) | ~9.13 | DMSO-d₆ | |

| Bisphenol A Disodium Salt | Methyl (-CH₃) | ~1.53 | DMSO-d₆ |

| Aromatic (Ar-H) | 6.64 and 6.97 [1] | DMSO-d₆ | |

| Phenolic Proton | Absent [1] | DMSO-d₆ |

¹³C NMR Data

| Compound | Carbon Type | Chemical Shift (δ) in ppm | Solvent |

| Bisphenol A | Methyl (-CH₃) | 31.5 | CDCl₃ |

| Quaternary (-C(CH₃)₂) | 42.0 | CDCl₃ | |

| Aromatic (C-H) | 114.9, 128.2 | CDCl₃ | |

| Aromatic (C-C) | 143.9 | CDCl₃ | |

| Aromatic (C-O) | 153.6 | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The most significant change in the IR spectrum upon formation of bisphenol A disodium salt from bisphenol A is the disappearance of the broad O-H stretching vibration of the phenolic hydroxyl group.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Bisphenol A | O-H stretch (phenolic) | ~3300-3500 (broad) |

| C-H stretch (aromatic) | ~3000-3100 | |

| C-H stretch (aliphatic) | ~2850-3000 | |

| C=C stretch (aromatic) | ~1500-1600 | |

| C-O stretch (phenolic) | ~1200-1250 | |

| Bisphenol A Disodium Salt | O-H stretch | Absent |

| C=C stretch (aromatic) | 1508-1611 [2] | |

| C-H bend (aliphatic) | 1365-1465 [2] | |

| C-O stretch (phenoxide) | 1050-1300 [2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Direct mass spectrometry of the non-volatile bisphenol A disodium salt is uncommon. The data presented here is for the parent compound, bisphenol A. For the disodium salt, one would expect to observe the dianion at m/z corresponding to [M-2Na]²⁻ under appropriate negative ion mode conditions, or adduct ions in other modes. The exact mass of bisphenol A disodium salt is 272.07 g/mol .[3]

| Compound | Ion | m/z | Method |

| Bisphenol A | [M]⁺ | 228 | Electron Ionization |

| [M-CH₃]⁺ | 213 | Electron Ionization |

Experimental Protocols

The synthesis of bisphenol A disodium salt is typically achieved by reacting bisphenol A with a sodium base in a suitable solvent.

Synthesis of Bisphenol A Disodium Salt

Materials:

-

Bisphenol A (1 equivalent)

-

Sodium hydroxide (2 equivalents)

-

Isopropyl alcohol

Procedure: [4]

-

Charge a three-necked flask with bisphenol A, sodium hydroxide, and isopropyl alcohol.

-

Bubble nitrogen gas through the mixture to remove oxygen from the flask.

-

Heat the mixture to 60°C and allow it to react for 1 hour, during which a precipitate will form.

-

Filter the precipitate under a nitrogen atmosphere.

-

Wash the precipitate twice with hot isopropyl alcohol.

-

Dry the resulting bis-sodium salt of bisphenol A under reduced pressure at 200°C for 3 hours.

Diagrams

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like bisphenol A disodium salt.

Caption: General workflow for spectroscopic analysis.

Relationship between Bisphenol A and its Disodium Salt

This diagram illustrates the chemical transformation and the key spectroscopic changes observed.

Caption: Transformation and key spectroscopic changes.

References

The Synthesis of High-Performance Polymers from Sodium 4,4'-(propane-2,2-diyl)diphenolate: A Technical Guide

An in-depth exploration of the polymerization, characterization, and applications of polymers derived from Sodium 4,4'-(propane-2,2-diyl)diphenolate, a key monomer in materials science.

Introduction: this compound, commonly known as Bisphenol A disodium salt, is a crucial monomer in the synthesis of a variety of high-performance polymers. Its rigid aromatic structure, derived from Bisphenol A (BPA), imparts excellent thermal and mechanical properties to the resulting polymers, making them suitable for a wide range of demanding applications. This technical guide provides a comprehensive overview of the polymerization methodologies, quantitative data on polymer properties, detailed experimental protocols, and safety considerations associated with the use of this versatile monomer. The information is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and related industries.

Monomer Profile: this compound

This compound is the sodium salt of Bisphenol A. The deprotonation of the phenolic hydroxyl groups in BPA to form the phenolate is a critical activation step for its use in nucleophilic substitution reactions, which are central to many polymerization processes.[1]

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₁₅H₁₄Na₂O₂ |

| Molecular Weight | 272.25 g/mol [1] |

| CAS Number | 2444-90-8[1] |

| Appearance | White to off-white powder or crystals |

| Purity | Typically >97% |

Polymer Synthesis Methodologies

The primary application of this compound is in the synthesis of polycarbonates and polyesters (specifically polyarylates) through step-growth polymerization. The two principal industrial methods employed are interfacial polymerization and melt transesterification.

Interfacial Polymerization for Polycarbonate Synthesis

Interfacial polymerization is a low-temperature polycondensation technique that occurs at the interface of two immiscible liquids. For polycarbonate synthesis, an aqueous solution of this compound is reacted with a solution of phosgene (or a less hazardous substitute like triphosgene) in a chlorinated organic solvent, such as dichloromethane.[2] A phase transfer catalyst is often employed to facilitate the reaction.

Reaction Scheme:

Melt Transesterification for Polycarbonate Synthesis

Melt transesterification is a high-temperature, solvent-free process that involves the reaction of Bisphenol A (from which the disodium salt is derived in situ or used as a precursor) with diphenyl carbonate. This method is considered more environmentally friendly due to the avoidance of hazardous solvents and phosgene. The reaction is typically carried out in the presence of a catalyst and under vacuum to remove the phenol byproduct, driving the equilibrium towards polymer formation.

Reaction Scheme:

Synthesis of Polyesters (Polyarylates)

This compound can also be used to synthesize aromatic polyesters, known as polyarylates, through reaction with aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride. This reaction is typically carried out using interfacial polymerization under conditions similar to those for polycarbonate synthesis.[3][4][5]

Quantitative Data on Polymer Properties

The properties of polymers derived from this compound are highly dependent on the synthesis method, reaction conditions, and the comonomers used.

Table 1: Typical Properties of Polycarbonates Derived from Bisphenol A

| Property | Value Range | Synthesis Method |

| Number Average Molecular Weight (Mn) | 15,000 - 40,000 g/mol | Interfacial / Melt |

| Weight Average Molecular Weight (Mw) | 30,000 - 80,000 g/mol | Interfacial / Melt |

| Polydispersity Index (PDI) | 2.0 - 2.5 | Interfacial / Melt |

| Glass Transition Temperature (Tg) | 145 - 155 °C | Interfacial / Melt |

| Tensile Strength | 55 - 65 MPa | - |

| Tensile Modulus | 2.2 - 2.4 GPa | - |

| Elongation at Break | 60 - 120% | - |

Table 2: Influence of Synthesis Parameters on Polycarbonate Properties (Melt Transesterification)

| Parameter | Effect on Molecular Weight | Effect on Tg |

| Temperature | Increases with temperature up to an optimum, then degradation may occur | Generally stable within the processing window |

| Reaction Time | Increases with time | Generally stable |

| Vacuum | Higher vacuum leads to higher molecular weight | Generally stable |

| Catalyst Concentration | Increases with concentration up to an optimum | Can be affected by side reactions at high concentrations |

Experimental Protocols

Protocol 1: Laboratory-Scale Interfacial Polymerization of Polycarbonate

Materials:

-

This compound

-

Triphosgene

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

Prepare an aqueous solution of this compound and the phase transfer catalyst. Adjust the pH to ~10-11 with NaOH.

-

Prepare a solution of triphosgene in dichloromethane.

-

Combine the two solutions in a baffled flask equipped with a mechanical stirrer.

-

Stir the mixture vigorously at room temperature for 1-2 hours. Maintain the pH of the aqueous phase by adding NaOH solution as needed.

-

After the reaction is complete, stop the stirring and allow the phases to separate.

-

Separate the organic phase (bottom layer) and wash it successively with dilute HCl and deionized water until the aqueous layer is neutral.

-

Precipitate the polycarbonate by pouring the dichloromethane solution into a large excess of methanol with stirring.

-

Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C overnight.

Experimental Workflow:

References

Endocrine-Disrupting Potential of Bisphenol A Sodium Salt: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endocrine-disrupting potential of Bisphenol A (BPA) and its sodium salt. Given that in aqueous solutions and physiological environments, Bisphenol A sodium salt dissociates to the bisphenolate anion, which is in equilibrium with Bisphenol A, the data presented herein for Bisphenol A is considered directly applicable to its sodium salt. This document synthesizes current scientific understanding of its interactions with key endocrine pathways, including the estrogenic, androgenic, and thyroidal systems, as well as its impact on steroidogenesis. Detailed experimental protocols for assessing these effects are provided, along with a compilation of quantitative data from pertinent studies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the endocrine-disrupting activity of this compound. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins, has come under intense scrutiny for its potential to disrupt the endocrine system.[1] Its presence in numerous consumer products leads to widespread human exposure.[1][2] The endocrine system, a complex network of glands and hormones, regulates vital physiological processes, and its perturbation by exogenous chemicals can lead to adverse health effects.[3][4] BPA is a known endocrine-disrupting chemical (EDC) that can mimic or antagonize the actions of endogenous hormones, thereby interfering with normal endocrine function.[1][5] This guide focuses on the endocrine-disrupting properties of BPA and its sodium salt, providing a technical resource for the scientific community.

Mechanisms of Endocrine Disruption

BPA exerts its endocrine-disrupting effects through multiple mechanisms of action, primarily by interacting with nuclear hormone receptors.

Estrogenic and Anti-Estrogenic Activity

BPA is a well-documented xenoestrogen, capable of binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6][7] While its binding affinity is weaker than that of the endogenous hormone 17β-estradiol, the high levels of human exposure make it a significant concern.[7][8] BPA can act as both an agonist and an antagonist at estrogen receptors, depending on the specific receptor subtype, tissue, and cellular context.[3] The binding of BPA to ERs can trigger a cascade of molecular events, including the recruitment of co-activators or co-repressors, leading to the modulation of target gene expression.[6]

Anti-Androgenic Activity

In addition to its estrogenic effects, BPA has been shown to exhibit anti-androgenic activity.[9][10] It can act as an antagonist to the androgen receptor (AR), competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[9][10] This antagonism can disrupt the normal development and function of male reproductive tissues. The proposed mechanisms for its anti-androgenic action include inhibition of AR nuclear translocation and alteration of AR's interaction with co-regulator proteins.[9][11]

Disruption of Thyroid Hormone Signaling

BPA can interfere with the thyroid hormone system at multiple levels. Structurally similar to thyroid hormones, BPA can bind to thyroid hormone receptors (TRs), often acting as an antagonist.[12][13] This can inhibit the transcription of thyroid hormone-responsive genes.[12] Furthermore, BPA has been shown to affect the synthesis of thyroid hormones by altering the expression of key genes involved in this process, such as those for the sodium/iodide symporter (NIS) and thyroperoxidase (TPO).[12][14]

Alteration of Steroidogenesis

BPA can disrupt the biosynthesis of steroid hormones (steroidogenesis) by affecting the expression and activity of key steroidogenic enzymes.[15][16][17] Studies using the H295R human adrenocortical carcinoma cell line, a model for steroidogenesis, have demonstrated that BPA can alter the production of hormones such as progesterone, testosterone, and estradiol.[18][19][20] The expression of genes encoding enzymes like steroidogenic acute regulatory protein (StAR), P450 side-chain cleavage (CYP11A1), and aromatase (CYP19A1) can be modulated by BPA exposure.[15][16][17][21]

Quantitative Data on Endocrine-Disrupting Effects

The following tables summarize quantitative data from various in vitro and in vivo studies on the endocrine-disrupting potential of Bisphenol A.

Table 1: In Vitro Receptor Binding and Transcriptional Activation Data for Bisphenol A

| Assay Type | Receptor | Species | Cell Line/System | Endpoint | Value | Reference(s) |

| Competitive Binding | Estrogen Receptor α (ERα) | Human | Recombinant | IC50 | ~1-10 µM | [22][23] |

| Competitive Binding | Estrogen Receptor β (ERβ) | Human | Recombinant | IC50 | ~0.5-5 µM | [22][23] |

| Reporter Gene Assay | Estrogen Receptor α (ERα) | Human | HeLa | EC50 | 317 nM | [23] |

| Reporter Gene Assay | Estrogen Receptor β (ERβ) | Human | HeLa | EC50 | 693 nM | [23] |

| Competitive Binding | Androgen Receptor (AR) | Human | - | IC50 | ~1-2 µM | [9] |

| Reporter Gene Assay | Androgen Receptor (AR) | Human | CV-1 | IC50 | ~1-2 µM | [9] |

| Competitive Binding | Thyroid Hormone Receptor β (TRβ) | Rat | Hepatic Nuclear Extract | Ki | 200 µM | [12] |

Table 2: In Vitro Effects of Bisphenol A on Steroidogenesis in H295R Cells

| Endpoint | Concentration | Effect | Reference(s) |

| Progesterone Production | 10, 100 µg/mL | Decreased | [24] |

| Androstenedione Production | 10, 100 µg/mL | Decreased | [24] |

| Testosterone Production | 10, 100 µg/mL | Decreased | [24] |

| Estradiol Production | 10, 100 µg/mL | Decreased | [24] |

| StAR mRNA Expression | 10, 100 µg/mL | Decreased | [16][24] |

| CYP11A1 mRNA Expression | 10, 100 µg/mL | Decreased | [24] |

| CYP17A1 mRNA Expression | 200 mg/kg (in vivo, rat) | Decreased | [17] |

| 3β-HSD mRNA Expression | - | Decreased | [15] |

| 17β-HSD mRNA Expression | - | Decreased | [17] |

| Aromatase (CYP19A1) mRNA Expression | - | Decreased | [15] |

Table 3: In Vivo Effects of Bisphenol A on Hormone Levels in Rodents

| Species | Exposure Dose | Duration | Measured Hormone | Effect | Reference(s) |

| Rat (Male) | 50 mg/kg/day | - | Testosterone | Decreased | [25] |

| Rat (Female) | 2.5, 2500 µg/kg/day | Gestation Day 6 to 1 year | Estradiol | Decreased (at 1 year) | [26] |

| Rat (Female) | 2.5, 2500 µg/kg/day | Gestation Day 6 to 1 year | Progesterone | Decreased (at PND 1) | [26] |

| Mouse (Male) | - | - | Testosterone | Decreased | [27] |

| Rat | 40 mg/kg | 15 days | Thyroxine (T4) | Increased | [12] |

| Rat (Neonatal) | 2.5-6.2 mg/kg | 10 days | Thyroxine (T4) | Decreased | [12] |

| Rat (Neonatal) | 2.5-6.2 mg/kg | 10 days | TSH | Increased | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established OECD guidelines and published literature.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

-

Reagents and Materials:

-

Human recombinant full-length estrogen receptor α (ERα)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (positive control)

-

Test compound (Bisphenol A sodium salt)

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled 17β-estradiol.

-

In a 96-well plate, add the assay buffer, a fixed concentration of ERα, and a fixed concentration of [³H]-17β-estradiol to each well.

-

Add the serially diluted test compound or unlabeled 17β-estradiol to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specified period (e.g., 18-24 hours) to reach equilibrium.

-

Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity in the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand).

-

In Vitro Androgen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay measures the ability of a test chemical to induce or inhibit gene expression mediated by the androgen receptor.

-

Reagents and Materials:

-

A suitable mammalian cell line (e.g., HeLa, COS-1) stably or transiently transfected with:

-

An androgen receptor expression vector.

-

A reporter gene construct containing androgen response elements (AREs) upstream of a reporter gene (e.g., luciferase).

-

A control vector for normalization (e.g., Renilla luciferase).

-

-

Cell culture medium and supplements.

-

Test compound (Bisphenol A sodium salt).

-

Reference androgen agonist (e.g., DHT).

-

Reference androgen antagonist (e.g., flutamide).

-

Lysis buffer and luciferase assay reagents.

-

Luminometer.

-

-

Procedure:

-

Seed the transfected cells into 96-well plates and allow them to attach overnight.

-

For agonist testing, treat the cells with serial dilutions of the test compound.

-

For antagonist testing, treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of a reference agonist (e.g., DHT).

-

Include appropriate vehicle and positive controls.

-

Incubate the plates for 24-48 hours.

-

Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer.

-

Normalize the reporter gene activity to the control vector activity.

-

Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay assesses the effects of chemicals on the production of testosterone and 17β-estradiol.[28]

-

Reagents and Materials:

-

H295R human adrenocortical carcinoma cell line.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Test compound (Bisphenol A sodium salt).

-

Positive controls (e.g., forskolin for induction, prochloraz for inhibition).

-

Solvent control (e.g., DMSO).

-

24-well plates.

-

ELISA kits or LC-MS/MS for hormone quantification.

-

-

Procedure:

-

Culture H295R cells and seed them into 24-well plates.

-

Allow cells to acclimate for 24 hours.

-

Expose the cells to a range of concentrations of the test chemical and controls for 48 hours.

-

After exposure, collect the cell culture medium for hormone analysis.

-

Assess cell viability using a suitable method (e.g., MTT assay).

-

Quantify the concentrations of testosterone and 17β-estradiol in the collected medium.

-

Express the results as fold change relative to the solvent control.

-

Uterotrophic Bioassay in Rodents (OECD TG 440)

This in vivo assay is a short-term screen for estrogenic properties of a chemical, based on the increase in uterine weight in female rodents.[29][30]

-

Animal Model:

-

Immature female rats or mice (weanling).

-

Ovariectomized adult female rats or mice.

-

-

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Randomly assign animals to control and treatment groups.

-

Administer the test compound (Bisphenol A sodium salt) daily for at least three consecutive days via oral gavage or subcutaneous injection.

-

Include a vehicle control group and a positive control group (e.g., treated with ethinyl estradiol).

-

Monitor the animals for clinical signs of toxicity.

-

Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus.

-

Remove any adhering fat and connective tissue, and weigh the wet uterus. The uterus can also be blotted to obtain a "blotted" weight.

-

Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: Estrogenic signaling pathway of Bisphenol A.

Caption: Anti-androgenic mechanism of Bisphenol A.

Caption: Disruption of steroidogenesis by Bisphenol A.

Caption: Workflow for the Uterotrophic Bioassay.

Conclusion

The evidence presented in this technical guide substantiates the classification of Bisphenol A and its sodium salt as endocrine-disrupting chemicals. Their ability to interact with multiple hormonal pathways, including estrogenic, androgenic, and thyroidal systems, as well as steroidogenesis, highlights the complexity of their toxicological profile. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals engaged in the assessment of endocrine disruptors and the development of safer alternatives. Continued research is essential to fully elucidate the long-term health consequences of exposure to these compounds and to inform regulatory decisions aimed at protecting public health.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchmap.jp [researchmap.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway | CoLab [colab.ws]

- 12. Bisphenols and Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Impact of Bisphenol A on Gonadal Hormones and Histological Structure of Wistar rats | ClinicSearch [clinicsearchonline.org]

- 16. Bisphenol A Impairs Follicle Growth, Inhibits Steroidogenesis, and Downregulates Rate-Limiting Enzymes in the Estradiol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. Frontiers | Disruptive effects of plasticizers bisphenol A, F, and S on steroidogenesis of adrenocortical cells [frontiersin.org]

- 22. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bisphenol A down-regulates rate-limiting Cyp11a1 to acutely inhibit steroidogenesis in cultured mouse antral follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo effects of bisphenol A in laboratory rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. search.library.doc.gov [search.library.doc.gov]

- 29. oecd.org [oecd.org]

- 30. oecd.org [oecd.org]

"Sodium 4,4'-(propane-2,2-diyl)diphenolate" estrogenic activity assays.

An In-depth Technical Guide on the Estrogenic Activity of Sodium 4,4'-(propane-2,2-diyl)diphenolate

Introduction

This compound, the disodium salt of Bisphenol A (BPA), is a chemical compound of significant interest in the fields of toxicology and endocrinology.[1] While used in the synthesis of polymers like polysulfonates and polyimides, its biological relevance stems from its dissociation in aqueous environments to the 4,4'-(propane-2,2-diyl)diphenolate dianion, which is functionally equivalent to Bisphenol A.[1] BPA is a well-documented xenoestrogen, a foreign chemical that mimics the effects of endogenous estrogen.[2][3] Due to its widespread use in the manufacturing of polycarbonate plastics and epoxy resins for food containers, beverage bottles, and other consumer products, human exposure is ubiquitous.[4][5] This guide provides a comprehensive technical overview of the assays used to characterize the estrogenic activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Estrogenic Action

The primary mechanism by which BPA exerts its estrogenic effects is through its interaction with nuclear estrogen receptors, ERα and ERβ.[2][6] Although its binding affinity is considerably lower than that of the endogenous hormone 17β-estradiol (E2), BPA can act as an agonist, initiating downstream cellular responses.[7] Upon binding, the BPA-liganded receptor complex can bind to Estrogen Response Elements (EREs) on DNA, modulating the transcription of estrogen-responsive genes.[2] This can lead to changes in key cellular processes such as proliferation, apoptosis, and migration.[2][8]

BPA has been shown to act as an agonist for both ERα and ERβ, though it can also exhibit antagonistic properties for ERα under certain conditions.[9][10] Furthermore, BPA is a strong binder to the orphan nuclear receptor, Estrogen-Related Receptor γ (ERRγ), for which it is highly selective over the classical estrogen receptors.[11][12] BPA's activity is not limited to these genomic pathways; it can also trigger rapid, non-genomic signaling through membrane-associated estrogen receptors, activating pathways like MAPK and PI3K/AKT.[2][6]

Quantitative Data on Estrogenic Activity

The estrogenic potency of BPA has been quantified across a range of in vitro assays. The following tables summarize key data points, including receptor binding affinity, transcriptional activation potency, and effects on cell proliferation.

Table 1: Estrogen Receptor Competitive Binding Affinity

| Compound | Receptor | Assay System | IC50 Value | Reference |

| Bisphenol A | Rat Uterus ER | Competitive Binding | 5 µM (5000 nM) | [13][14] |

| 17β-Estradiol | Rat Uterus ER | Competitive Binding | 1.0 nM | [13] |

| Diethylstilbestrol | Rat Uterus ER | Competitive Binding | 0.5 nM | [13] |

IC50 (Median Inhibitory Concentration) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor.

Table 2: Transcriptional Activation in Reporter Gene Assays

| Compound | Receptor | Cell Line | EC50 Value | Reference |

| Bisphenol A | ERα | HeLa | 317 nM | [11] |

| Bisphenol A | ERβ | HeLa | 693 nM | [11] |

| 17β-Estradiol | ERα | HeLa | 0.085 nM | [11] |

| 17β-Estradiol | ERβ | HeLa | 0.041 nM | [11] |

EC50 (Median Effective Concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 3: MCF-7 Cell Proliferation and Cytotoxicity Assays

| Assay Type | Parameter | Concentration | Reference |

| Proliferation | Slight Induction | 0.1 µM (100 nM) | [13] |

| Proliferation | Maximum Induction | 10 µM (10,000 nM) | [13][14] |

| Proliferation | Significant Increase | 1 µM - 10 µM | [15] |

| Cytotoxicity | IC50 (24h exposure) | 45 µM | [16] |

The MCF-7 cell line is an estrogen-sensitive human breast adenocarcinoma cell line commonly used to screen for estrogenic or anti-estrogenic activity.[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of estrogenic activity. The following sections describe the protocols for key assays cited in the literature.

Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to estrogen receptors.

-

Objective: To determine the binding affinity (IC50) of the test compound for the estrogen receptor.

-

Materials:

-

Procedure:

-

A constant amount of estrogen receptor and radiolabeled 17β-estradiol are incubated together.

-

Increasing concentrations of the unlabeled test compound are added to compete for receptor binding sites.

-